Technical Whitepaper: Chemical and Physical Properties of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-
Technical Whitepaper: Chemical and Physical Properties of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard
Executive Summary
The compound Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- (systematically referred to as 2-(1-(2-chlorophenyl)vinyl)pyridine) is a highly functionalized 1,1-diarylethylene derivative. Characterized by a terminal alkene substituted at the C1 position with both a 2-pyridyl and a 2-chlorophenyl ring, this molecule serves as a critical intermediate in organic synthesis and a conformationally restricted scaffold in structure-based drug design (SBDD). This whitepaper synthesizes the physicochemical dynamics, synthetic methodologies, and pharmacological utility of this specific molecular architecture, providing field-proven protocols for its isolation and application.
Molecular Architecture and Steric Dynamics
The structural identity of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is defined by the interplay between its sp2 -hybridized ethenyl core and the two bulky aromatic substituents.
The presence of the ortho-chloro substituent on the phenyl ring acts as a profound structural determinant. The van der Waals radius of the chlorine atom (~1.75 Å) creates a severe steric clash with the geminal alkene protons and the adjacent pyridyl nitrogen. To relieve this steric strain, the 2-chlorophenyl ring cannot adopt a coplanar conformation with the alkene. Instead, it is forced into an orthogonal or highly twisted geometry.
This disruption of extended π -conjugation prevents the molecule from achieving full planarity, which alters its photophysical properties (e.g., inducing a hypsochromic shift in UV absorbance) but provides a rigid, three-dimensional vector that is highly prized for minimizing entropic penalties during protein-ligand binding.
Diagram 1: Steric strain inducing orthogonal twist in the 1,1-diarylethylene core.
Physicochemical Properties
Understanding the physical properties of this compound is essential for downstream purification and formulation. The data below is synthesized from computational models and extrapolated from closely related structural analogs 1.
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description | Mechanistic Rationale |
| Molecular Formula | C₁₃H₁₀ClN | Core 1,1-diarylethylene structure. |
| Molecular Weight | 215.68 g/mol | Standard isotopic mass. |
| LogP (Lipophilicity) | ~3.5 - 3.8 | High lipophilicity driven by the chlorophenyl and ethenyl groups, slightly offset by the polar pyridyl nitrogen. |
| Boiling Point | ~330 - 350 °C (760 mmHg) | High boiling point due to strong intermolecular π−π stacking and dipole-dipole interactions. |
| Density | ~1.15 - 1.21 g/cm³ | Dense packing facilitated by the halogen atom. |
| Solubility Profile | Soluble in DCM, THF, EtOAc; Insoluble in H₂O | Apolar hydrocarbon core dominates the solvation thermodynamics. |
Synthesis and Manufacturing Protocols
The construction of the 1,1-diarylethylene core can be achieved through several distinct pathways. While modern transition-metal-catalyzed cross-couplings (such as iron/copper co-catalyzed Grignard couplings 2 or Palladium-catalyzed one-pot reactions 3) are powerful, they often require pre-functionalized 1-arylvinyl halides, which are notoriously prone to spontaneous dehalogenation or polymerization.
Therefore, the classical Wittig Olefination from the corresponding diaryl ketone remains the most robust, self-validating protocol for laboratory-scale synthesis.
Table 2: Comparative Synthetic Methodologies
| Methodology | Reagents / Catalyst | Yield (%) | Causality / Limitations |
| Wittig Olefination | [Ph₃PMe]Br, KOtBu, THF | 75 - 85% | Highly reliable from a stable ketone precursor. Avoids transition metals. |
| Palladium Cross-Coupling | Pd(OAc)₂, SPhos, Boronic Acids | 50 - 65% | Requires unstable 1-bromovinyl intermediates. Prone to debromination. |
| Grignard Addition | MeMgBr, then Acidic Dehydration | 40 - 60% | Dehydration of the tertiary alcohol intermediate can lead to side reactions. |
Step-by-Step Protocol: Wittig Olefination
Objective: Synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- via methylenation of (2-chlorophenyl)(pyridin-2-yl)methanone.
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Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.
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Deprotonation: Add potassium tert-butoxide (KOtBu, 1.2 equiv) dropwise. Causality: KOtBu is utilized as a strong, non-nucleophilic base to efficiently deprotonate the phosphonium salt without attacking the electrophilic ketone. The solution will transition to a vibrant yellow, indicating the formation of the reactive phosphorus ylide. Stir for 30 minutes.
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Ketone Addition: Dissolve (2-chlorophenyl)(pyridin-2-yl)methanone (1.0 equiv) in a minimal volume of anhydrous THF and add dropwise to the ylide solution.
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Olefination: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The formation of the rigid oxaphosphetane intermediate and its subsequent cycloreversion drives the reaction forward entropically.
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Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target terminal alkene.
Diagram 2: Sequential workflow for the Wittig olefination protocol.
Chemical Reactivity and Downstream Transformations
The terminal alkene of the 1,1-diarylethylene system is a versatile functional handle. Due to the electron-withdrawing nature of the pyridyl ring and the steric bulk of the chlorophenyl ring, the alkene exhibits unique reactivity profiles.
Radical Reductive Coupling
Recent advancements in organocatalysis have demonstrated that 1,1-diarylethylenes can undergo reductive coupling with aldehydes. This is facilitated by an in situ generated pyridine-boryl radical, which adds to the terminal alkene to yield complex, highly substituted tertiary carbon centers 4.
Photochemical Cyclization
Under UV irradiation in the presence of an oxidant (e.g., iodine and oxygen), 1,1-diarylethylenes undergo a Mallory-type photocyclization. The conrotatory ring closure of the excited state yields a transient dihydrophenanthrene intermediate, which is rapidly dehydrogenated to form a fully aromatized azaphenanthrene derivative.
Diagram 3: Photochemical cyclization pathway to azaphenanthrene derivatives.
Pharmacological Utility & SBDD Applications
In medicinal chemistry, the Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- scaffold is primarily utilized as a conformationally restricted bioisostere .
Replacing highly rotatable diaryl ethers or diaryl ketones with a 1,1-diarylethylene locks the spatial orientation of the two aryl rings. This pre-organization reduces the entropic penalty upon binding to a target protein receptor, frequently resulting in a logarithmic increase in binding affinity ( Kd ).
Furthermore, the 2-pyridyl nitrogen is an excellent hydrogen bond acceptor and a potent metal-coordinating ligand. It is highly effective at coordinating with the heme iron ( Fe2+/Fe3+ ) of Cytochrome P450 (CYP) enzymes. Consequently, derivatives of this scaffold are aggressively investigated as potential inhibitors for steroidogenic CYP enzymes (such as CYP17A1 or aromatase), which are critical targets in hormone-dependent oncology indications like prostate and breast cancer.
References
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Palladium-Catalyzed One-Pot Reaction of Hydrazones, Dihaloarenes, and Organoboron Reagents: Synthesis and Cytotoxic Activity of 1,1-Diarylethylene Derivatives. The Journal of Organic Chemistry - ACS Publications.3 [1]
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Synthesis of 1,1-Diarylethylenes via Efficient Iron/Copper Co-Catalyzed Coupling of 1-Arylvinyl Halides with Grignard Reagents. Organic Letters - ACS Publications.2 [2]
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Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Chemical Science - PMC.4 [3]
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4-[2-(3-Chlorophenyl)ethenyl]pyridine | C13H10ClN | CID 169303. PubChem - NIH.1 [4]
Sources
- 1. 4-[2-(3-Chlorophenyl)ethenyl]pyridine | C13H10ClN | CID 169303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC [pmc.ncbi.nlm.nih.gov]
